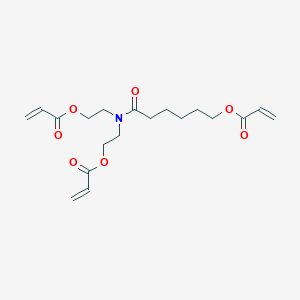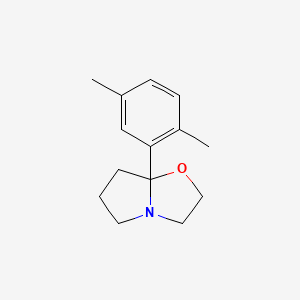
Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds containing the pyrrolo(2,1-b)oxazole ring often exhibit significant biological activity and have potential as synthetic intermediates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrrolo(2,1-b)oxazole derivatives can be synthesized using various methods. One common approach involves the use of 2-aminoethanols in tandem heterocyclization reactions. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to yield 7a-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles . Another method involves the use of catalysts and α-C−H functionalization, as well as reactions with microwave activation .
Industrial Production Methods
Industrial production methods for pyrrolo(2,1-b)oxazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo(2,1-b)oxazole derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert pyrrolo(2,1-b)oxazole derivatives into their reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyrrolo(2,1-b)oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized pyrrolo(2,1-b)oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolo(2,1-b)oxazole derivatives have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of pyrrolo(2,1-b)oxazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, some pyrrolo(2,1-b)oxazole derivatives have been shown to inhibit tubulin polymerization, thereby affecting cell division and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo(2,1-b)oxazole derivatives can be compared with other heterocyclic compounds containing nitrogen and oxygen atoms, such as pyrrolo(1,2-a)pyrazines and pyrrolo(3,4-b)pyridines. While these compounds share some structural similarities, pyrrolo(2,1-b)oxazole derivatives are unique in their specific ring structure and the types of reactions they undergo
List of Similar Compounds
- Pyrrolo(1,2-a)pyrazines
- Pyrrolo(3,4-b)pyridines
- Pyrrolo(2,1-b)thiazoles
Eigenschaften
CAS-Nummer |
71526-77-7 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
7a-(2,5-dimethylphenyl)-3,5,6,7-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C14H19NO/c1-11-4-5-12(2)13(10-11)14-6-3-7-15(14)8-9-16-14/h4-5,10H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
ZSJWNHCZADQWNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C23CCCN2CCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



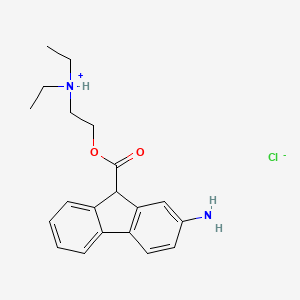
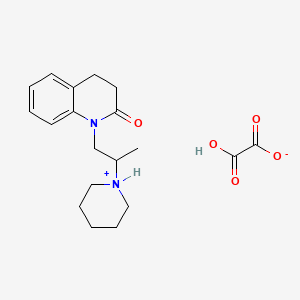
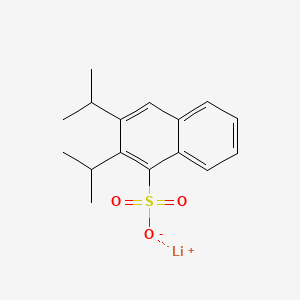

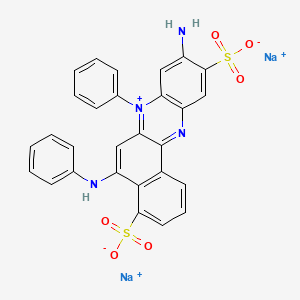
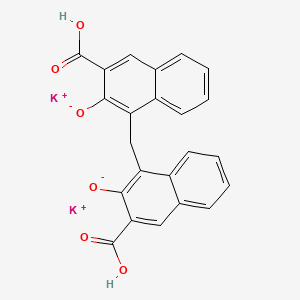


![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

